molecular formula C10H17F4NO2 B14380662 N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine CAS No. 89752-24-9

N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine

Cat. No.: B14380662
CAS No.: 89752-24-9
M. Wt: 259.24 g/mol
InChI Key: PVNKXMVICSRKSC-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a tetrafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine typically involves multiple steps, starting with the preparation of the dioxolane ring. This can be achieved through the reaction of diethylamine with 4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane under controlled conditions. The reaction requires a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted dioxolane compounds.

Scientific Research Applications

N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The tetrafluoroethyl group plays a crucial role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxane
  • N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane

Uniqueness

N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine stands out due to its specific combination of a dioxolane ring and a tetrafluoroethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

89752-24-9

Molecular Formula

C10H17F4NO2

Molecular Weight

259.24 g/mol

IUPAC Name

N,N-diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine

InChI

InChI=1S/C10H17F4NO2/c1-4-15(5-2)10(8(11)9(12,13)14)16-6-7(3)17-10/h7-8H,4-6H2,1-3H3

InChI Key

PVNKXMVICSRKSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(OCC(O1)C)C(C(F)(F)F)F

Origin of Product

United States

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